molecular formula C3H4ClFN2S B1314805 5-Fluorothiazol-2-amine hydrochloride CAS No. 745053-64-9

5-Fluorothiazol-2-amine hydrochloride

Cat. No. B1314805
M. Wt: 154.59 g/mol
InChI Key: HUXNGTYNEWXYDM-UHFFFAOYSA-N
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Description

5-Fluorothiazol-2-amine hydrochloride is a chemical compound with the molecular formula C3H4ClFN2S and a molecular weight of 154.59 g/mol . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 5-Fluorothiazol-2-amine hydrochloride consists of a thiazole ring, which is a five-membered ring with two non-carbon atoms (one nitrogen atom and one sulfur atom), and a fluorine atom attached to the carbon atom at the 5-position of the thiazole ring . The InChI string of the compound is InChI=1S/C3H3FN2S.ClH/c4-2-1-6-3 (5)7-2;/h1H, (H2,5,6);1H .

Scientific Research Applications

Synthesis Methods

5-Fluorothiazol-2-amine hydrochloride has been synthesized through various methods, highlighting its significance in chemical research. The first synthesis reported involved a process starting from 2-aminothiazole, yielding the compound in 35% overall yield without chromatographic purification. This method has been used to prepare multikilogram quantities of the compound, indicating its scalability (Briner et al., 2006). Another synthesis approach achieved a total yield of 55% using a four-step reaction starting from 2-aminothiazole (Cui Dong-mei, 2011).

Chemical Properties and Reactions

Studies have explored the chemical properties and reactions of fluorothiazoles, including 5-fluorothiazol-2-amine hydrochloride. For example, perhalogenated thiazoles, some containing a 2-fluoro substituent, have been synthesized, and their mass spectral fragmentation patterns were usedto elucidate the orientation of the halogen substituents. This research provided insights into the behavior of halogens in complex molecules (Herkes & Bazer, 1976). In another study, the reaction of 5-fluoro-4-trifluoromethylthiazoles with primary aromatic and heteroaromatic amines was investigated, leading to the production of 5-amino-4-trifluoromethylthiazoles, showcasing the compound's reactivity and potential for creating new chemical entities (Burger, Höß, & Geith, 1990).

Application in Medicinal Chemistry

The compound has relevance in medicinal chemistry, particularly in the synthesis of glucokinase inhibitors. A practical, large-scale synthesis of 2-amino-5-fluorothiazole, a key heterocyclic amine component in a series of glucokinase inhibitors, was developed. This synthesis utilized the reaction of dilithiated 2-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (Wu & Yang, 2009).

Biological Applications

5-Fluorothiazol-2-amine hydrochloride has been used in the development of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. This class of compounds has shown selective and potent antitumor properties in vitro and in vivo. Their mechanism of action and metabolic transformation by cytochrome P450 1A1 into active metabolites have been studied, highlighting their potential in cancer therapy (Bradshaw et al., 2002).

Safety And Hazards

According to the Safety Data Sheets, 5-Fluorothiazol-2-amine hydrochloride is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, in contact with skin, or inhaled, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNGTYNEWXYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474496
Record name 5-fluorothiazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorothiazol-2-amine hydrochloride

CAS RN

745053-64-9
Record name 5-fluorothiazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Adebesin - 2015 - utswmed-ir.tdl.org
This work is comprised of three projects: a) the development of antiarrythmic analogs of 17(R),18(S)-epoxyeicosatetraenoic acid for the treatment of atrial fibrillation, b) the development …
Number of citations: 0 utswmed-ir.tdl.org

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